molecular formula C12H12N2O2 B8660138 2-(4-pyrimidin-2-yloxyphenyl)ethanol

2-(4-pyrimidin-2-yloxyphenyl)ethanol

Cat. No.: B8660138
M. Wt: 216.24 g/mol
InChI Key: VZUHINCCQYIUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Pyrimidin-2-yloxyphenyl)ethanol is a synthetic organic compound featuring a pyrimidine heterocycle linked via an ether-oxygen bridge to a phenyl ring that is substituted with a two-carbon ethanol side chain. This molecular architecture incorporates the pyrimidine scaffold, which is a fundamental component in medicinal chemistry and chemical biology . The pyrimidine ring is a quintessential diazine structure , characterized by two nitrogen atoms at the 1 and 3 positions of the six-membered ring, which confers significant pi-electron deficiency and influences its reactivity towards electrophilic and nucleophilic substitution . Pyrimidine cores are extensively investigated for their wide spectrum of biological activities , which includes potential anti-inflammatory, anticancer, antimicrobial, and antiviral properties, as documented in scientific literature for various substituted pyrimidines . The specific structure of this compound, particularly the ether linkage and the terminal hydroxyl group on the flexible side chain, suggests potential for functionalization and interaction with biological targets, such as enzymes or receptors. Researchers may find value in this compound as a versatile building block or as a key intermediate in the synthesis of more complex molecules, such as fused pyrimidine systems or potential pharmacologically active agents . Its research applications are rooted in the established significance of pyrimidine derivatives, which form the basis of several therapeutic classes, including nucleotides like cytosine, thymine, and uracil found in DNA and RNA, as well as vitamins like thiamine (B1) . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-(4-pyrimidin-2-yloxyphenyl)ethanol

InChI

InChI=1S/C12H12N2O2/c15-9-6-10-2-4-11(5-3-10)16-12-13-7-1-8-14-12/h1-5,7-8,15H,6,9H2

InChI Key

VZUHINCCQYIUHD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-pyrimidin-2-yloxyphenyl)ethanol typically involves the reaction of 4-(pyrimidin-2-yloxy)phenol with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the phenoxide ion on the ethylene oxide, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-pyrimidin-2-yloxyphenyl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifibrotic properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-pyrimidin-2-yloxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The pyrimidine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural differences and molecular parameters between 2-(4-pyrimidin-2-yloxyphenyl)ethanol and its analogues:

Compound Name Molecular Formula Molecular Weight Key Structural Features Source/Activity Data (if available)
This compound (Target) C₁₂H₁₂N₂O₂* 216.24 g/mol* Pyrimidin-2-yloxy-phenyl + ethanol chain Hypothesized based on analogues
Tyrosol (2-(4-Hydroxyphenyl)ethanol) C₈H₁₀O₂ 138.16 g/mol Hydroxyl-phenyl + ethanol chain 65% tyrosinase inhibition at 1 mM
5-(4-Ethylphenyl)pyrimidin-2-ol C₁₂H₁₂N₂O 200.24 g/mol Ethylphenyl + pyrimidin-2-ol Industrial use (CAS 100142-27-6)
[2-(2-Phenylethyl)pyrimidin-4-yl]methanol C₁₃H₁₄N₂O 214.27 g/mol Phenylethyl-pyrimidine + methanol Research chemical (CAS 1343033-17-9)
(4-Pyrimidin-2-ylphenyl)methanol C₁₁H₁₀N₂O 186.21 g/mol Pyrimidin-2-yl-phenyl + methanol Supplier data (CAS 100806-78-8)


*Estimated based on structural analogues.

Key Observations:
  • Pyrimidine vs.
  • Substituent Position : The pyrimidin-2-yloxy group in the target compound may confer distinct electronic effects compared to the pyrimidin-4-yl or pyrimidin-2-ol groups in analogues .
  • Chain Length: The ethanol chain in the target compound (vs. methanol in ) could improve solubility in polar solvents.

Q & A

Q. What spectroscopic techniques are recommended to confirm the structural integrity and purity of 2-(4-pyrimidin-2-yloxyphenyl)ethanol?

Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are critical for structural confirmation. NMR provides detailed information on hydrogen and carbon environments, while IR identifies functional groups (e.g., hydroxyl, pyrimidine rings). For reproducibility, cross-reference spectral data with NIST Standard Reference Database entries for analogous compounds . High-resolution mass spectrometry (HRMS) can further validate molecular weight and purity.

Q. What synthetic routes are commonly employed for preparing this compound?

A two-step approach is typical:

  • Step 1: Condensation of pyrimidine derivatives with phenolic precursors under acidic or basic conditions (e.g., sulfuric acid or sodium hydroxide) to form the pyrimidinyloxyphenyl backbone .
  • Step 2: Introduction of the ethanol moiety via nucleophilic substitution or reduction of ester intermediates. Refluxing ethanol or acetone-chloroform mixtures are often used for crystallization . Monitor reaction progress using thin-layer chromatography (TLC) and optimize yields by adjusting solvent polarity and temperature.

Q. What analytical methods are critical for assessing purity post-synthesis?

Combine chromatographic and spectroscopic methods:

  • High-Performance Liquid Chromatography (HPLC): Quantify purity using a C18 column and UV detection at 254 nm.
  • Differential Scanning Calorimetry (DSC): Assess thermal stability and detect polymorphic impurities.
  • Elemental Analysis: Verify stoichiometric composition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key parameters include:

  • Catalysts: Use palladium or copper catalysts for coupling reactions to enhance regioselectivity.
  • Atmosphere: Conduct reactions under inert gas (e.g., nitrogen) to prevent oxidation of sensitive intermediates.
  • Solvent Systems: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while mixed solvents (e.g., chloroform-acetone) aid in crystallization . Statistical tools like Design of Experiments (DoE) can systematically optimize variables such as temperature and reagent ratios.

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

  • Validation Studies: Perform molecular docking simulations with updated protein-ligand databases (e.g., PDB) to refine binding hypotheses.
  • In Vitro Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity and kinetics.
  • Metabolite Profiling: Identify bioactive metabolites via LC-MS to account for unexpected activity .

Q. What experimental designs elucidate the compound’s mechanism of action in biological systems?

  • Target Engagement Studies: Employ CRISPR-Cas9 knockouts or RNA interference to validate protein targets.
  • Pathway Analysis: Use transcriptomics (RNA-seq) or phosphoproteomics to map signaling pathways affected by the compound.
  • In Vivo Models: Test efficacy in disease-specific animal models with pharmacokinetic profiling to correlate exposure and effect .

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